molecular formula C10H9BrFN B1524194 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile CAS No. 749928-77-6

2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile

Cat. No. B1524194
M. Wt: 242.09 g/mol
InChI Key: WPCTXASXKDFYBT-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

A 2-L, 3-neck flask was charged with (4-bromo-2-fluorophenyl)acetonitrile (100.91 g, 0.4715 mol), MeOTs (156 mL g, 1.034 mol), DMF (400 mL) and THF (400 mL). The headspace was purged with nitrogen and the solution was cooled to −10° C. The NaOtBu (96.58 g, 1.005 mol) was divided into 4 equal portions that were added separately to the reaction to control the exotherm. Five minutes after the fourth and final charge an aliquot was removed and analyzed by HPLC, verifying reaction completion. The cold bath was removed, and the reaction allowed to stir without cooling (internal temp=4° C.). The flask was then charged with DABCO (13.02 g, 0.116 mol) to consume the remaining MeOTs. After 30 min an aliquot was removed and analyzed by HPLC, showing no detectable MeOTs. The flask was charged with H2O (400 mL) and hexanes (400 mL) and the mixture added to a separatory funnel. The phases were mixed well and then separated. The aqueous phase was re-charged to the separatory funnel and re-extracted with hexanes (200 mL). The organic phases from the first two extractions were combined and transferred back to the separatory funnel and washed twice with H2O (200 mL). The phases were separated and the organic layer was added to a 2-L, 3-neck flask set up for distillation. The solution was distilled under vacuum (400 torr with an internal temperature of about 50° C.) until no significant solvent distillation occurred. An aliquot of the solution was removed and analyzed by 1H NMR to record the amount of solvents present. The solution of product was held overnight and used without further processing in the next step.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100.91 g
Type
reactant
Reaction Step One
Name
Quantity
156 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
96.58 g
Type
reactant
Reaction Step Two
Name
Quantity
13.02 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[C:4]([F:11])[CH:3]=1.[CH3:12]OS(C1C=CC(C)=CC=1)(=O)=O.CC([O-])(C)C.[Na+].C1N2CCN(CC2)C1.C[N:39]([CH:41]=O)C>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:9])[C:41]#[N:39])=[C:4]([F:11])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100.91 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC#N)F
Name
Quantity
156 mL
Type
reactant
Smiles
COS(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
96.58 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Step Three
Name
Quantity
13.02 g
Type
reactant
Smiles
C1CN2CCN1CC2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The headspace was purged with nitrogen
ADDITION
Type
ADDITION
Details
were added separately to the reaction
ADDITION
Type
ADDITION
Details
Five minutes after the fourth and final charge an aliquot
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
reaction completion
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
without cooling (internal temp=4° C.)
CUSTOM
Type
CUSTOM
Details
to consume the remaining MeOTs
CUSTOM
Type
CUSTOM
Details
After 30 min an aliquot was removed
Duration
30 min
ADDITION
Type
ADDITION
Details
The flask was charged with H2O (400 mL) and hexanes (400 mL)
ADDITION
Type
ADDITION
Details
the mixture added to a separatory funnel
ADDITION
Type
ADDITION
Details
The phases were mixed well
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
The aqueous phase was re-charged to the separatory funnel
EXTRACTION
Type
EXTRACTION
Details
re-extracted with hexanes (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phases from the first two extractions
WASH
Type
WASH
Details
washed twice with H2O (200 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
the organic layer was added to a 2-L, 3-neck flask
DISTILLATION
Type
DISTILLATION
Details
set up for distillation
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled under vacuum (400 torr with an internal temperature of about 50° C.)
DISTILLATION
Type
DISTILLATION
Details
until no significant solvent distillation
CUSTOM
Type
CUSTOM
Details
An aliquot of the solution was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC(=C(C=C1)C(C#N)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.